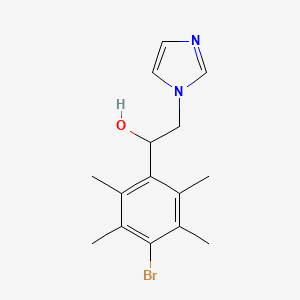
alpha-(4-Bromo-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(4-Bromo-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-ethanol is a complex organic compound characterized by the presence of a brominated tetramethylphenyl group attached to an imidazole ring, which is further connected to an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Bromo-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-ethanol typically involves multi-step organic reactions. One common approach is the bromination of 2,3,5,6-tetramethylphenyl followed by the formation of the imidazole ring and subsequent attachment of the ethanol group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(4-Bromo-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-ethanol can undergo several types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield alpha-(4-Bromo-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-carboxylic acid, while nucleophilic substitution of the bromine atom can produce various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-(4-Bromo-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of alpha-(4-Bromo-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The brominated phenyl group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha-(4-Chloro-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-ethanol
- Alpha-(4-Fluoro-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-ethanol
- Alpha-(4-Iodo-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-ethanol
Uniqueness
Alpha-(4-Bromo-2,3,5,6-tetramethylphenyl)-1H-imidazole-1-ethanol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity can affect the compound’s overall properties, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
73932-55-5 |
|---|---|
Molekularformel |
C15H19BrN2O |
Molekulargewicht |
323.23 g/mol |
IUPAC-Name |
1-(4-bromo-2,3,5,6-tetramethylphenyl)-2-imidazol-1-ylethanol |
InChI |
InChI=1S/C15H19BrN2O/c1-9-11(3)15(16)12(4)10(2)14(9)13(19)7-18-6-5-17-8-18/h5-6,8,13,19H,7H2,1-4H3 |
InChI-Schlüssel |
YEBGGVIFUPJPGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C(CN2C=CN=C2)O)C)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



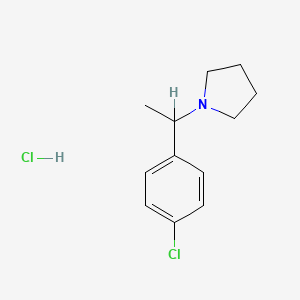
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
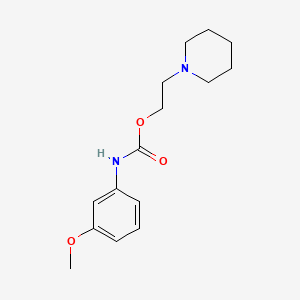
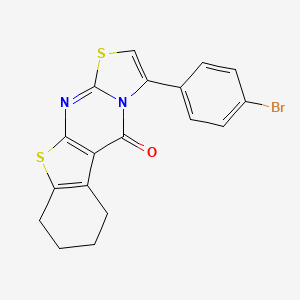
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)

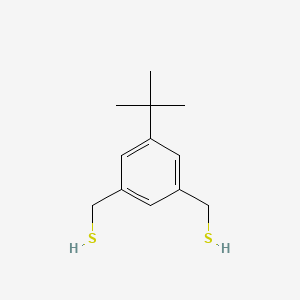
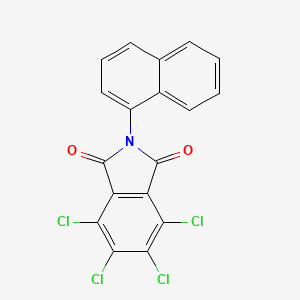
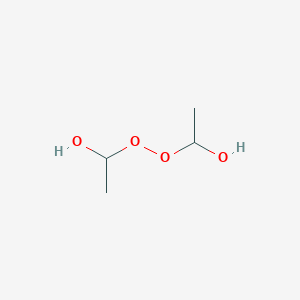
![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
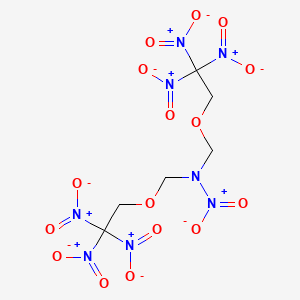
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)
